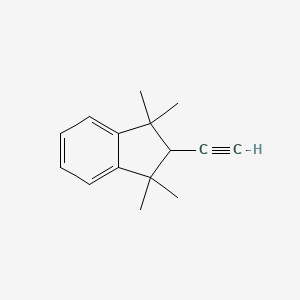
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of ethynyl and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The tetramethyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
2-Ethynyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of both ethynyl and tetramethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
919301-39-6 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-ethynyl-1,1,3,3-tetramethyl-2H-indene |
InChI |
InChI=1S/C15H18/c1-6-13-14(2,3)11-9-7-8-10-12(11)15(13,4)5/h1,7-10,13H,2-5H3 |
InChIキー |
TYUGHNFJEIDFLW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C2=CC=CC=C21)(C)C)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
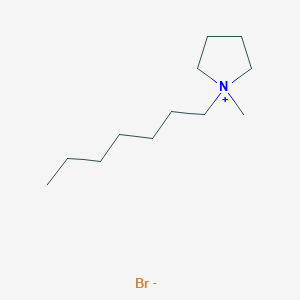
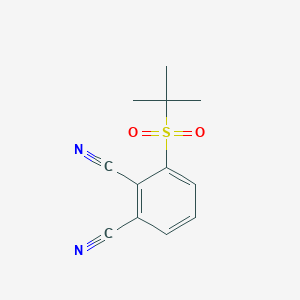
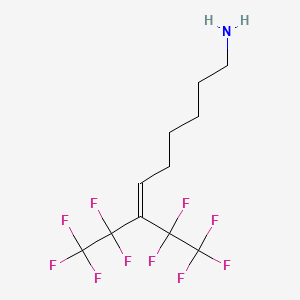
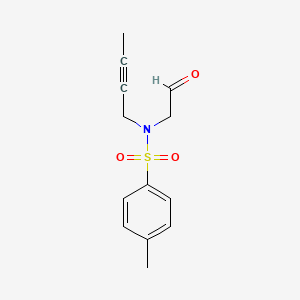
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)

![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
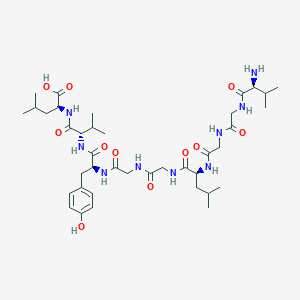
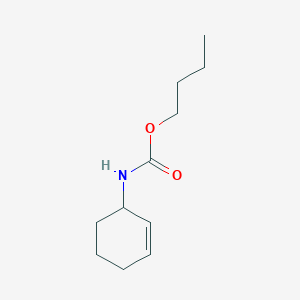
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
